[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone
Description
Properties
Molecular Formula |
C22H21Cl2N3O2 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-(3-chlorophenyl)-2-methylpyrazol-3-yl]methanone |
InChI |
InChI=1S/C22H21Cl2N3O2/c1-26-20(14-19(25-26)15-3-2-4-18(24)13-15)21(28)27-11-9-22(29,10-12-27)16-5-7-17(23)8-6-16/h2-8,13-14,29H,9-12H2,1H3 |
InChI Key |
GXZYSLHDSANVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Cyclization
The piperidine ring is typically synthesized through a Mannich reaction or cyclocondensation of appropriate precursors. For example:
-
Starting material : 4-Chlorobenzaldehyde reacts with ammonium acetate and ethyl acetoacetate in ethanol under reflux to form a β-enamino ketone intermediate.
-
Cyclization : Treatment with hydrochloric acid induces cyclization to yield 4-(4-chlorophenyl)piperidin-4-ol.
Reaction Conditions :
Functional Group Modifications
-
Hydroxylation : The hydroxyl group at the 4-position is introduced via oxidation of a ketone intermediate using NaBH4/CeCl3 or catalytic hydrogenation.
-
Chlorophenyl Introduction : Suzuki-Miyaura coupling with 4-chlorophenylboronic acid under Pd(PPh3)4 catalysis ensures regioselective aryl group attachment.
Synthesis of the Pyrazole Moiety
Pyrazole Ring Construction
The pyrazole core is synthesized via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated ketones:
-
Step 1 : 3-Chlorophenylacetone reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.
-
Step 2 : Cyclization with methylhydrazine in acetic acid yields 3-(3-chlorophenyl)-1-methyl-1H-pyrazole.
Optimization Notes :
Carboxylic Acid Derivatization
The pyrazole is functionalized at the 5-position via Vilsmeier-Haack formylation followed by oxidation:
-
Formylation : POCl3/DMF at 0°C introduces a formyl group.
-
Oxidation : KMnO4 in acidic conditions converts the aldehyde to a carboxylic acid.
Coupling Strategies for Methanone Bridge Formation
Nucleophilic Acyl Substitution
The piperidine and pyrazole moieties are linked via a ketone bridge using Schotten-Baumann conditions :
-
Activation : The pyrazole-5-carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl2).
-
Coupling : Reaction with 4-(4-chlorophenyl)-4-hydroxypiperidine in the presence of triethylamine (Et3N) yields the target compound.
Reaction Parameters :
Ullmann-Type Coupling
Alternative methods employ copper-catalyzed coupling to form the C–O bond:
Advantages :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3):
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 45–50 | 95–98 | Simplicity, low cost | Moderate yield, acid-sensitive groups |
| Ullmann Coupling | 55–60 | 97–99 | High functional group tolerance | Requires toxic Cu catalysts |
| Suzuki-Miyaura | 50–55 | 96–98 | Regioselective | Pd cost, inert conditions needed |
Chemical Reactions Analysis
Types of Reactions
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogen substitution reactions, particularly involving the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as a modulator of specific biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Pyrazole Motifs
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone (CAS: 1324082-80-5)
- Key Differences : Replaces the pyrazole moiety with a thiazole ring bearing a 4-methoxyphenyl group and a pyrrole substituent.
- The methoxy group could enhance solubility but reduce metabolic stability .
- Molecular Weight : 494.0 vs. ~424–450 for the target compound (estimated).
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one
- Key Differences : Substitutes the hydroxypiperidine with a piperidine-4-one group and introduces a 4-fluorophenyl substituent.
- Fluorine’s electronegativity may increase metabolic resistance .
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one (CAS: 1030856-24-6)
- Key Differences : Incorporates a nitro group on the phenyl ring and a piperidine-linked pyrazole.
- The absence of a hydroxypiperidine group may reduce solubility .
Pyrazolone Derivatives with Chlorophenyl Substituents
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone
- Key Differences : Replaces the hydroxypiperidine with a thiophene-acylated pyrazolone core.
- Implications : The thiophene group may improve charge-transfer interactions, while the pyrazolone hydroxyl enhances metal-chelating ability, relevant to antimicrobial activity .
(4-Chloro-3-nitrophenyl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
- Key Differences : Contains a pyrazolopyrimidine ring and a sulfonyl group.
- Implications : The sulfonyl group improves aqueous solubility, while the pyrazolopyrimidine system may broaden biological target specificity (e.g., kinase inhibition) .
Biological Activity
The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone, often associated with antipsychotic agents, exhibits significant biological activity that warrants detailed exploration. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 567.55 g/mol. The structure includes a piperidine ring substituted with a hydroxyl group and chlorophenyl groups, along with a pyrazole moiety.
Antipsychotic Properties
Research indicates that this compound is a derivative related to haloperidol, a well-known antipsychotic. Its biological activity has been linked to dopamine receptor antagonism, which is crucial in the management of schizophrenia and other psychotic disorders.
Case Study:
In a study assessing the efficacy of various haloperidol derivatives, including this compound, it was found to exhibit comparable binding affinity for dopamine D2 receptors as haloperidol itself, suggesting potential for similar therapeutic effects .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that derivatives can inhibit oxidative stress and apoptosis in neuronal cells, indicating a protective role against neurodegenerative diseases.
Research Findings:
A recent investigation demonstrated that the compound significantly reduced cell death in models of oxidative stress-induced neuronal injury, supporting its use as a neuroprotective agent .
The biological activity of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone is primarily mediated through:
- Dopamine Receptor Antagonism: Inhibition of D2 receptors leads to reduced dopaminergic activity, which is beneficial in treating psychotic symptoms.
- Antioxidant Activity: The hydroxypiperidine structure contributes to its ability to scavenge free radicals, thereby mitigating oxidative damage in neuronal tissues.
Comparative Biological Activity Table
| Compound | Molecular Weight (g/mol) | Dopamine D2 Binding Affinity (Ki) | Neuroprotective Activity |
|---|---|---|---|
| Haloperidol | 375.86 | 0.5 nM | Moderate |
| Compound X | 567.55 | 0.6 nM | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
